molecular formula C17H13ClO3 B1196142 Itanoxone CAS No. 58182-63-1

Itanoxone

Cat. No. B1196142
CAS RN: 58182-63-1
M. Wt: 300.7 g/mol
InChI Key: HJWLWNLAIBFKDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Itanoxone is a hypolipidemic and hypouricemic compound with moderate anti-inflammatory activity.

Scientific Research Applications

Pharmacological Activity

Itanoxone, a hypolipidemic and hypouricemic compound with anti-inflammatory activity, exhibits a short-lived, dose-dependent inhibition of platelet malondialdehyde in rats. It inhibits thrombin-stimulated thromboxane B2 production in platelets without affecting vascular prostacyclin generation. This selective action on the platelet enzyme suggests its potential as an antithrombotic drug (Livio et al., 1981).

Synthesis and Impurities

Research on Itanoxone synthesis through the Friedel-Crafts reaction has led to the identification of five isomeric impurities. This work aids in refining methods for detecting these impurities, ensuring the purity of Itanoxone for scientific studies (Rieu et al., 1980).

Quantitative Determination

A sensitive method for the quantitative determination of Itanoxone in biological fluids has been developed. This involves ethyl acetate extraction, followed by reduction and methylation, with quantification achieved through gas-liquid chromatography. This method is crucial for accurate measurement of Itanoxone in scientific research (Cousse et al., 1981).

Comparative Pharmacokinetics

Itanoxone demonstrates unique pharmacokinetic properties compared to other hypolipidemic agents. A comparative study with clofibrate, another hypolipidemic agent, revealed itanoxone's distinctive hepatic response and hypocholesterolemic activity, contributing to the understanding of hypolipidemic drugs' effects on liver function (Gendre et al., 1984).

Metabolism in Different Species

Studies on Itanoxone metabolism in different species, such as crabs and rats, highlight its broader pharmacological implications. Such comparative studies contribute to understanding drug metabolism across different biological systems (Lautier et al., 1986).

properties

CAS RN

58182-63-1

Product Name

Itanoxone

Molecular Formula

C17H13ClO3

Molecular Weight

300.7 g/mol

IUPAC Name

4-[4-(2-chlorophenyl)phenyl]-2-methylidene-4-oxobutanoic acid

InChI

InChI=1S/C17H13ClO3/c1-11(17(20)21)10-16(19)13-8-6-12(7-9-13)14-4-2-3-5-15(14)18/h2-9H,1,10H2,(H,20,21)

InChI Key

HJWLWNLAIBFKDO-UHFFFAOYSA-N

SMILES

C=C(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2Cl)C(=O)O

Canonical SMILES

C=C(CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2Cl)C(=O)O

Other CAS RN

58182-63-1

synonyms

4-(4'-(2-chlorophenyl)phenyl)-4-oxo-2-methylenebutanoic acid
F 1379
itanoxone

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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